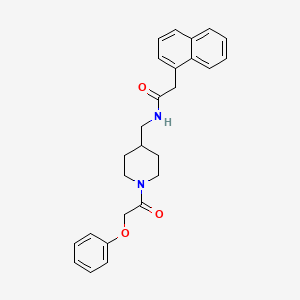

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAOLWCTNBPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of Naphthalen-1-yl Acetic Acid: This can be achieved through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of Piperidin-4-yl Methylamine: This intermediate can be synthesized by the reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.

Coupling Reaction: The final step involves the coupling of naphthalen-1-yl acetic acid with piperidin-4-yl methylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that 2-(Naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide exhibits various biological activities, including:

1. Anticancer Potential:

- Preliminary studies suggest that this compound may act as an anticancer agent, potentially targeting specific pathways involved in tumor growth and proliferation. The presence of the piperidine ring is believed to enhance its interaction with biological targets involved in cancer progression.

2. Neuropharmacological Effects:

- The compound's structure suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may lead to therapeutic effects in conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Anticancer Activity

- In a study published in Medicinal Chemistry Research, researchers evaluated various derivatives of related compounds for their anticancer activity against human cancer cell lines. The findings suggest that modifications in the structure can significantly enhance efficacy against specific cancer types .

Case Study 2: Neuropharmacological Research

- Another study focused on the neuropharmacological effects of similar compounds, highlighting their potential as anxiolytics and antidepressants based on their interaction with serotonin receptors . This suggests that 2-(Naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide may share similar properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of an acetamide group.

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate: This compound contains a carbamate group instead of an acetamide group.

The uniqueness of 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a substituted piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This molecular formula indicates the presence of naphthalene and piperidine moieties, which are often associated with various biological activities.

Research indicates that compounds similar to 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide may function as receptor agonists or antagonists. Specifically, studies have shown that piperidine derivatives can act on the orexin type 2 receptor , which is implicated in sleep regulation and metabolic processes . The agonistic activity at this receptor suggests potential applications in treating disorders like narcolepsy and obesity.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Case Studies

- Analgesic Activity : In a study evaluating various piperidine-based compounds, one derivative exhibited significant analgesic effects in both acute and chronic pain models. The mechanism was linked to modulation of histamine H3 and sigma-1 receptors, indicating a novel approach to pain management .

- Antifungal Properties : A related study assessed the efficacy of piperidine derivatives against C. auris, a resistant fungal pathogen. The tested compounds showed MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating their potential as antifungal agents .

- Neuroprotective Potential : Research into piperidine derivatives has revealed their ability to inhibit mitochondrial complex I, leading to decreased ATP production and inducing apoptosis in cancer cells. This mechanism highlights their potential utility in cancer therapy .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (Step 1), 80°C (Step 2) | Lower temps reduce side reactions in Step 1 |

| Solvent | DMF (Step 1), THF (Step 2) | Polar aprotic solvents enhance reactivity |

| Catalyst | DMAP (Step 1) | Accelerates acylation |

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

- Compound purity : HPLC-MS validation is critical; impurities >2% can skew activity profiles .

- Receptor heterogeneity : Species-specific receptor isoforms (e.g., murine vs. human P2X7) may respond differently .

Q. Methodological Recommendations :

- Conduct dose-response curves across multiple assays.

- Use orthogonal techniques (e.g., SPR for binding affinity, patch-clamp for ion channel modulation) to cross-validate results .

Which spectroscopic methods are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., naphthalene C-1 substitution vs. C-2) and piperidine ring conformation. Aromatic protons appear at δ 7.2–8.5 ppm, while the acetamide carbonyl resonates at ~170 ppm in ¹³C NMR .

- HRMS : Exact mass determination (calculated for C₂₆H₂₈N₂O₃: 416.2099) ensures molecular integrity .

- IR : Amide I band (~1650 cm⁻¹) and C=O stretch (~1720 cm⁻¹) verify functional groups .

What strategies elucidate the compound’s molecular targets in neurological studies?

Q. Advanced

- Target Deconvolution :

- Functional Assays :

Q. Reported Targets :

| Target | Assay Type | Activity (IC₅₀) | Reference |

|---|---|---|---|

| T-type Ca²⁺ Channels | Patch-clamp | 0.8 µM | |

| P2X7 Receptor | ATP-induced IL-1β release | 12 µM |

How do structural modifications of the piperidin-4-ylmethyl group affect pharmacokinetics?

Q. Advanced

- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing blood-brain barrier permeability but reducing solubility .

- Metabolic Stability : N-methylation of the piperidine reduces CYP3A4-mediated oxidation, prolonging half-life in vivo .

Q. SAR Table :

| Modification | logP | t₁/₂ (rat plasma) | Brain Penetration |

|---|---|---|---|

| -H (Parent) | 3.1 | 2.1 h | Moderate |

| -CF₃ | 4.2 | 1.8 h | High |

| -OCH₃ | 2.8 | 3.5 h | Low |

What experimental designs mitigate variability in cytotoxicity assays?

Q. Advanced

- Controls : Include staurosporine (apoptosis inducer) and vehicle-only controls to normalize data.

- Replicates : Triplicate wells with independent cell passages reduce intra-experimental noise .

- Endpoint Selection : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to distinguish cytostatic vs. cytotoxic effects .

Case Study : In a glioblastoma model, the compound showed EC₅₀ = 18 µM (MTT) but no LDH release, suggesting cytostasis rather than necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.